molecular formula C10H11NO3S B14911053 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

Katalognummer: B14911053
Molekulargewicht: 225.27 g/mol
InChI-Schlüssel: YFOACYXAGHCTEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is an organic compound that features a benzodioxane ring system linked to an acetamide group via a sulfanyl (thioether) linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The acetamide group can be substituted with other acyl groups or functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide involves its interaction with specific enzymes and proteins. For example, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This can be beneficial in managing conditions like diabetes by controlling blood sugar levels.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide is unique due to its specific combination of a benzodioxane ring, sulfanyl linkage, and acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H11NO3S

Molekulargewicht

225.27 g/mol

IUPAC-Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C10H11NO3S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H2,11,12)

InChI-Schlüssel

YFOACYXAGHCTEG-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)SCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.